![molecular formula C7H8ClN3 B11824796 Pyrazolo[1,5-a]pyridin-2-amine hydrochloride](/img/structure/B11824796.png)
Pyrazolo[1,5-a]pyridin-2-amine hydrochloride
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Overview
Description
Pyrazolo[1,5-a]pyridin-2-amine hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyridin-2-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminopyrazole with a suitable aldehyde or ketone under acidic conditions. The reaction proceeds through a condensation mechanism, followed by cyclization to form the desired pyrazolopyridine structure .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be used as starting materials, with nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolopyridines with various functional groups.
Scientific Research Applications
Anticancer Applications
Pyrazolo[1,5-a]pyridin-2-amine derivatives have shown promising results as anticancer agents. Research indicates that these compounds can act as potent inhibitors of various kinases involved in cancer progression. For instance:
- Cytotoxicity Studies : A study by Lamie et al. (2020) demonstrated that certain derivatives exhibited significant cytotoxic effects against human breast and colon cancer cell lines, suggesting their potential as scaffolds for developing new anticancer drugs.
- Kinase Inhibition : The compound's structure allows it to inhibit specific protein kinases, which play a crucial role in cell signaling pathways associated with cancer. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Antimicrobial Activity
Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyridin-2-amine derivatives against various microbial pathogens:
- Mycobacterium tuberculosis : Research has identified these compounds as effective inhibitors of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis. Some derivatives demonstrated potent in vitro growth inhibition of this bacterium, indicating their potential as novel anti-tuberculosis agents .
- Broad-Spectrum Antimicrobial Properties : Other studies have reported antimicrobial activity against different bacterial strains, showcasing the versatility of pyrazolo[1,5-a]pyridin-2-amine derivatives in combating infections .
Enzyme Inhibition
Pyrazolo[1,5-a]pyridin-2-amine exhibits significant inhibitory activity against various enzymes:
- Selective Kinase Inhibitors : These compounds have been shown to selectively inhibit kinases such as glycogen synthase kinase 3β (GSK-3β) and cyclin-dependent kinases (CDK) 2 and 4. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .
- Other Enzyme Targets : Additionally, research indicates potential inhibitory effects on carboxylesterase and translocator protein, which could lead to further therapeutic applications in treating conditions like anxiety and pain management .
Material Science Applications
Beyond medicinal applications, pyrazolo[1,5-a]pyridin-2-amine is being explored for its material properties:
- Photophysical Properties : The compound's unique structure contributes to notable photophysical properties, making it a candidate for applications in material sciences such as organic electronics and photonic devices .
- Crystal Engineering : Its ability to form crystals with specific conformational characteristics opens avenues for solid-state applications and supramolecular chemistry .
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features.
Pyrazolo[1,5-a]pyrimidine: A related compound with a fused pyrazole and pyrimidine ring structure.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex heterocyclic compound with additional fused rings
Uniqueness
Pyrazolo[1,5-a]pyridin-2-amine hydrochloride is unique due to its specific ring fusion pattern and the presence of an amine group at the 2-position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
Pyrazolo[1,5-a]pyridin-2-amine hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly as an anticancer and antimicrobial agent. This article synthesizes current research findings, case studies, and structure-activity relationships (SAR) associated with this compound.
1. Overview of this compound
This compound belongs to a class of heterocyclic compounds known for their pharmacological properties. The compound's structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.
2. Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyridin derivatives as anticancer agents. For instance:
- Inhibition of Tumor Growth : Compounds derived from pyrazolo[1,5-a]pyridine have shown significant inhibition of cancer cell proliferation in various assays. For example, a derivative demonstrated an IC50 value of 54.25% against HepG2 liver cancer cells and 38.44% against HeLa cervical cancer cells, indicating potent antiproliferative activity without significant toxicity to normal fibroblasts (growth percentage = 80.06%) .
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of specific kinases involved in cell signaling pathways. For example, pyrazolo[1,5-a]pyridin derivatives have been reported to inhibit MK2, a downstream kinase in the p38 MAPK pathway, which is crucial for TNF-alpha synthesis in inflammatory processes .
3. Antimicrobial Activity
Pyrazolo[1,5-a]pyridin derivatives have also been evaluated for their antimicrobial properties:
- Antitubercular Activity : Some derivatives have been identified as potential leads against Mycobacterium tuberculosis. High-throughput screening revealed that certain analogs exhibit low cytotoxicity while demonstrating promising activity against Mtb within macrophages . The mechanism does not involve traditional targets like cell wall biosynthesis but may affect metabolic pathways critical for bacterial survival.
4. Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyridin derivatives:
Compound | Substituent | IC50 (nM) | Activity |
---|---|---|---|
Compound 8a | - | < 5 | Trk Inhibitor |
Compound 9a | - | < 10 | Anticancer |
Compound 16a | - | < 32 | Antioxidant |
This table summarizes key findings from SAR studies that indicate how modifications to the core structure can enhance biological activity.
Case Study 1: Inhibition of Mycobacterial ATP Synthase
Research conducted on pyrazolo[1,5-a]pyrimidine derivatives revealed their ability to inhibit mycobacterial ATP synthase effectively. These compounds were shown to bind between specific subunits of the enzyme, leading to a reduction in ATP levels in M. smegmatis assays .
Case Study 2: Anti-inflammatory Properties
Some pyrazolo[1,5-a]pyridine derivatives have been investigated for their anti-inflammatory effects by inhibiting TNF-alpha release in LPS-stimulated models. This suggests potential therapeutic applications in treating autoimmune diseases .
Properties
Molecular Formula |
C7H8ClN3 |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C7H7N3.ClH/c8-7-5-6-3-1-2-4-10(6)9-7;/h1-5H,(H2,8,9);1H |
InChI Key |
CTWOIGJKWATJHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=NN2C=C1)N.Cl |
Origin of Product |
United States |
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